2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is an organic compound classified as a quinoline derivative. This compound is characterized by a butoxyphenyl substituent at the 2-position, a chlorine atom at the 7-position, and a carbonyl chloride group at the 4-position of the quinoline ring. Its molecular formula is and it has a molecular weight of approximately 388 Da. The compound is known for its potential applications in medicinal chemistry and material science due to its unique structural features and biological activities.
This compound can be sourced from various suppliers, including VWR and Chemspace, which provide detailed information about its properties and availability. It falls under the category of synthetic organic compounds, specifically quinoline derivatives, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride typically involves several key steps:
The synthetic routes require careful control of reaction conditions such as temperature, pressure, and concentration to ensure high yields and purity of the final product.
The molecular structure of 2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride features a quinoline ring system with distinct substituents that influence its chemical behavior:
InChI=1S/C21H19ClNO2/c1-2-3-10-25-14-7-4-6-13(11-14)18-12-16(21(23)24)15-8-5-9-17(22)19(15)20/h4-9,11-12H,2-3,10H2,1H3,(H,23,24)
MHOONTWTQFNHIW-UHFFFAOYSA-N
These identifiers are crucial for database searches and ensure accurate communication regarding this compound.
The compound can participate in various chemical reactions typical for carbonyl chlorides and quinoline derivatives:
Understanding these reactions is essential for developing synthetic pathways for related compounds or derivatives that might exhibit enhanced biological activity.
The mechanism of action for 2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is largely dependent on its interactions with biological targets:
Research into these mechanisms is ongoing to elucidate its potential therapeutic effects.
These properties are significant for predicting behavior in biological systems and potential applications in drug design.
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.:
CAS No.: 33157-07-2